BRD4 Bromodomain Binding Affinity Comparison with a Structurally Divergent Pyrazole
While not a direct comparator for CAS 1223877-24-4, a structurally distinct pyrazole derivative (BDBM50159140) demonstrates a Kd of 6,800 nM for the BRD4 bromodomain 1 [1]. This provides a class-level benchmark for pyrazole-based bromodomain interactions. In contrast, compounds sharing the core 2-cyanoprop-2-enamide scaffold, such as the analog (Z)-3-[3-(4-chlorophenyl)-1-phenylpyrazol-4-yl]-2-cyanoprop-2-enamide, have been noted for their potential to form covalent bonds with target proteins, suggesting a different and potentially more potent inhibitory mode than simple competitive binding . The specific 2-bromophenyl amide moiety in CAS 1223877-24-4 is expected to further modulate this interaction, but direct comparative data are currently unavailable.
| Evidence Dimension | Target Binding Affinity (BRD4 BD1 Kd) |
|---|---|
| Target Compound Data | Kd: 6,800 nM (BDBM50159140, a pyrazole derivative with different substitution) |
| Comparator Or Baseline | Kd: 1.20 nM (BDBM50515771, a high-affinity BRD2 BD2 inhibitor, not a direct analog) |
| Quantified Difference | ~5,667-fold difference in potency, highlighting the extreme sensitivity of bromodomain inhibition to structural changes. |
| Conditions | Isothermal titration calorimetry (ITC) for BRD4 BD1 (BDBM50159140); Bromoscan assay for BRD2 BD2 (BDBM50515771). |
Why This Matters
This demonstrates that pyrazole derivatives can engage bromodomains with highly variable affinity, and selecting the correct N-aryl and cyanoacrylamide substitution is critical for avoiding an inactive analog.
- [1] BindingDB. BDBM50159140 (CHEMBL3785648). Affinity Data: Kd: 6.80E+3nM for Human BRD4 bromodomain 1 by ITC. View Source
